Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate
Description
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
methyl 5-(1,5-dimethylpyrazole-3-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H12N2O4/c1-7-6-8(13-14(7)2)11(15)9-4-5-10(18-9)12(16)17-3/h4-6H,1-3H3 |
InChI Key |
LHFIPKVDQRIBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-Pyrazole-3-Carboxylic Acid
The pyrazole ring is synthesized via cyclocondensation reactions between hydrazine derivatives and β-ketoesters. A method analogous to the preparation of 3-methyl-1-(3,4-dimethylphenyl)-2-pyrazolin-5-one involves refluxing 1,5-dimethylhydrazine with ethyl acetoacetate in aqueous medium, followed by hydrolysis to yield the carboxylic acid. Key steps include:
Activation and Coupling of the Pyrazole Carbonyl Group
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent coupling with methyl 5-hydroxyfuran-2-carboxylate proceeds via nucleophilic acyl substitution:
- Base selection : Triethylamine or DMAP facilitates deprotonation of the hydroxyl group on the furan ester.
- Solvent system : Anhydrous dichloromethane or tetrahydrofuran (THF) ensures optimal reactivity.
Advanced Methodologies and Optimization Strategies
One-Pot Sequential Synthesis
Recent patents highlight streamlined approaches where pyrazole formation and acylation occur sequentially without isolating intermediates. For example:
- Low-temperature cyclization : Reacting ethyl 2-(3,5-dimethoxyphenyl)propionate with acetonitrile at -50°C to -100°C in the presence of potassium tert-butoxide.
- In situ acylation : Direct treatment with concentrated sulfuric acid and hydrazine hydrate at 50–100°C to yield the pyrazole-3-amine intermediate, which is subsequently acylated.
Green Chemistry Innovations
Efforts to reduce organic solvent use and waste generation are evident in newer protocols:
- Aqueous-phase reactions : Conducting pyrazole cyclization in water-isopropanol mixtures, eliminating extraction steps.
- Catalyst recycling : Employing heterogeneous catalysts (e.g., immobilized lipases) for esterification steps.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for three distinct preparation routes:
Analytical Characterization and Quality Control
Critical quality attributes are verified using:
- HPLC-MS : Confirms molecular ion peaks at m/z 234.21 [M+H]⁺.
- ¹H NMR : Characteristic signals include δ 2.45 (s, 3H, pyrazole-CH₃), δ 3.90 (s, 3H, furan-OCH₃), and δ 6.55 (d, 1H, furan-H).
- XRD : Crystalline structure analysis ensures polymorphic consistency.
Industrial-Scale Production Challenges
Solvent Recovery Systems
Large-scale synthesis necessitates efficient solvent recycling. For instance, isopropanol-water mixtures are distilled and reused in subsequent batches, cutting costs by 15–20%.
Thermal Hazard Mitigation
Exothermic acylation reactions require jacketed reactors with precise temperature control (-10°C to 5°C) to prevent runaway reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include furanones, alcohol derivatives, and substituted pyrazoles, which can be further utilized in various synthetic applications .
Scientific Research Applications
Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a chemical compound with a molecular formula of and a molecular weight of 248.23 g/mol. It combines a furan moiety with a pyrazole derivative. This compound is recognized for its potential biological activities, particularly in medicinal chemistry.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry The compound's structural similarity to bioactive pyrazole compounds makes it interesting. Pyrazole derivatives can have pharmacological effects such as anti-inflammatory, analgesic, and antitumor activities. These compounds have been studied for their interactions with serotonin receptors, suggesting they could be used to treat mood disorders.
- Organic Synthesis this compound is used as an intermediate in the synthesis of more complex organic molecules.
- Materials Science This compound can be used in the development of new materials with specific properties.
Structural and Functional Similarities
This compound shares structural and functional similarities with several other compounds:
| Compound Name | Unique Features |
|---|---|
| Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Lacks furan moiety; primarily studied for anti-inflammatory properties. |
| 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid | Different substitution pattern on the pyrazole ring; potential anti-cancer activity. |
| 3-Methylpyrazole-4-carboxylic acid | Simpler structure; used mainly as an intermediate in organic synthesis. |
The combination of furan and pyrazole functionalities distinguishes this compound from similar compounds, potentially enhancing its biological activity and application scope.
Research on Pyrazole Derivatives
Mechanism of Action
The mechanism of action of Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate (Compound 1)
Structural Differences :
- Backbone: Both compounds share a furan-2-carboxylate core. However, Compound 1 substitutes the pyrazole-carbonyl group with a (4-bromo-2-chlorophenoxy)methyl moiety.
- Ester Group : Methyl ester in the target compound vs. ethyl ester in Compound 1.
- Substituents : The target compound has electron-donating methyl groups on the pyrazole ring, whereas Compound 1 contains electron-withdrawing bromo and chloro groups on the aromatic ring.
Physicochemical Properties :
Potential Applications:
- Target Compound : Likely explored for pharmaceutical or agrochemical applications due to the pyrazole moiety, which is common in bioactive molecules (e.g., kinase inhibitors).
- Compound 1 : Bromo and chloro substituents suggest utility as an intermediate in pesticides or antimicrobial agents, leveraging halogenated aromatic systems .
Other Analogous Furan-Carboxylate Derivatives
- Antimicrobial Activity : Pyrazole derivatives often exhibit enhanced bioactivity due to nitrogen-rich heterocycles.
- Thermal Stability : Methyl/ethyl ester groups influence solubility and degradation profiles. For example, ethyl esters may offer higher lipophilicity than methyl esters, affecting membrane permeability in drug design.
Biological Activity
Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 248.23 g/mol. The compound features a furan moiety linked to a pyrazole derivative, which is significant for its pharmacological properties.
1. Pharmacological Effects
Research indicates that compounds containing pyrazole rings, including this compound, exhibit various pharmacological effects:
- Anti-inflammatory Activity : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. For instance, studies have shown that similar compounds can produce significant anti-inflammatory effects with selectivity indices indicating their potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antitumor Potential : The structural similarity of this compound to other bioactive pyrazoles suggests potential antitumor activity. Preliminary studies indicate interactions with various biological targets that could lead to antitumor effects .
The biological activity of this compound appears to be mediated through its interaction with serotonin receptors and other molecular targets. Understanding these interactions is crucial for elucidating its pharmacodynamics and therapeutic applications .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with similar compounds is presented in the table below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | Structure | Lacks furan moiety; primarily studied for anti-inflammatory properties. |
| 5-(1-Methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylic acid | Structure | Different substitution pattern on the pyrazole ring; potential anti-cancer activity. |
| 3-Methylpyrazole-4-carboxylic acid | Structure | Simpler structure; used mainly as an intermediate in organic synthesis. |
This table illustrates how the combination of furan and pyrazole functionalities in this compound may enhance its biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities associated with this compound:
- Anti-inflammatory Studies : In vivo experiments demonstrated that derivatives similar to this compound exhibited significant inhibition of paw edema in carrageenan-induced models, suggesting strong anti-inflammatory properties .
- Safety Profiles : Histopathological evaluations indicated minimal adverse effects on vital organs such as the liver and kidneys in animal models treated with pyrazole derivatives, emphasizing their potential safety as therapeutic agents .
Q & A
Basic: What are the established synthetic routes for Methyl 5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)furan-2-carboxylate?
The synthesis typically involves coupling a 1,5-dimethylpyrazole-3-carbonyl derivative with a methyl furan-2-carboxylate precursor. A common method includes:
Esterification : Methylation of furan-2-carboxylic acid to form methyl furan-2-carboxylate.
Carbonyl Activation : Conversion of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its acid chloride (e.g., using thionyl chloride) .
Coupling Reaction : Reacting the acid chloride with methyl furan-2-carboxylate under basic conditions (e.g., pyridine or DMAP) to form the final ester.
For advanced analogs, Suzuki-Miyaura cross-coupling may introduce aryl groups (e.g., using Pd(PPh₃)₄ and aryl boronic acids in deoxygenated DMF/H₂O) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy :
- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and ester C-O (~1250 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₃H₁₄N₂O₄ at 262.0954).
Basic: How is the compound’s biological activity evaluated in preliminary assays?
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., Streptococcus spp.) using serial dilutions (10–100 µg/mL) .
- Enzyme Inhibition : Testing against kinases or oxidoreductases via fluorometric/colorimetric assays (e.g., ATPase activity measured via malachite green phosphate detection).
Advanced: How can SHELX software resolve crystallographic data contradictions?
- Refinement with SHELXL :
- Validation : Check R-factor convergence (<5% discrepancy) and use Mercury CSD to visualize voids/packing motifs .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Analog Synthesis : Modify substituents (e.g., replace methyl with ethyl on pyrazole; vary furan ester groups).
Bioactivity Profiling : Test analogs against target enzymes (e.g., COX-2, kinases) using dose-response curves (IC₅₀ calculations).
Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft ES) parameters with activity .
Advanced: What computational strategies predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., COX-2 PDB: 3LN1). Prioritize poses with lowest ΔG values.
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate via leave-one-out cross-validation (R² > 0.7) .
Advanced: How to assess stability under varying experimental conditions?
- Forced Degradation Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
